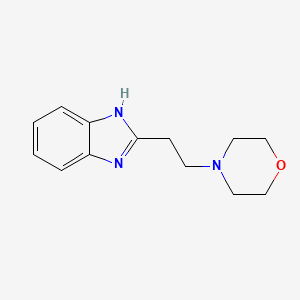

Benzimidazole, 2-(2-morpholinoethyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzimidazole, 2-(2-morpholinoethyl)- is a heterocyclic compound that features a benzimidazole core substituted with a 2-(2-morpholinoethyl) group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzimidazole, 2-(2-morpholinoethyl)- typically involves the reaction of N-morpholinoethylbenzimidazole with appropriate alkylating agents. For instance, one method involves the reaction of N-morpholinoethylbenzimidazole with 2-bromopropane in dry dimethylformamide (DMF) under reflux conditions . The reaction is carried out using the Schlenk technique to ensure an inert atmosphere, typically with argon gas .

Industrial Production Methods: While specific industrial production methods for benzimidazole, 2-(2-morpholinoethyl)- are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: Benzimidazole, 2-(2-morpholinoethyl)- undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole nitrogen atoms.

Oxidation and Reduction: The benzimidazole core can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as alkyl halides (e.g., 2-bromopropane) in the presence of bases like potassium hydroxide are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with alkyl halides results in alkylated benzimidazole derivatives .

Scientific Research Applications

Benzimidazole, 2-(2-morpholinoethyl)- has a wide range of scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent.

Material Science: The compound is used in the synthesis of N-heterocyclic carbene (NHC) complexes, which have applications in catalysis and material science.

Biological Research: Its derivatives are explored for their potential anticancer properties, with studies indicating activity against various cancer cell lines.

Mechanism of Action

The mechanism of action of benzimidazole, 2-(2-morpholinoethyl)- involves its interaction with biological targets such as enzymes and receptors. The benzimidazole core can bind to the active sites of enzymes, inhibiting their activity. For instance, it has been shown to inhibit the polymerization of tubulin, a key protein involved in cell division, thereby exhibiting anticancer properties . The morpholinoethyl group enhances its solubility and bioavailability, facilitating its interaction with molecular targets.

Comparison with Similar Compounds

2-Phenylbenzimidazole: Known for its anticancer and antimicrobial activities.

N-Methylbenzimidazole: Used in the synthesis of NHC complexes and exhibits antimicrobial properties.

2-Substituted Benzimidazoles: These compounds share similar biological activities but differ in their substitution patterns, which influence their reactivity and specificity.

Uniqueness: Benzimidazole, 2-(2-morpholinoethyl)- is unique due to the presence of the morpholinoethyl group, which enhances its solubility and bioavailability. This modification allows for better interaction with biological targets, making it a promising candidate for drug development and other applications.

Biological Activity

Benzimidazole derivatives are a significant class of compounds in medicinal chemistry, known for their diverse biological activities. Among these, Benzimidazole, 2-(2-morpholinoethyl)- has garnered attention due to its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies and highlighting key data.

Overview of Benzimidazole Derivatives

Benzimidazoles are bicyclic compounds that consist of a fused benzo and imidazole ring. Their structural similarity to purines allows them to interact with various biological targets, making them valuable in drug design. The 2-(2-morpholinoethyl) substitution enhances the lipophilicity and pharmacokinetic properties of the compound, potentially improving its efficacy against various diseases.

Biological Activities

-

Anticancer Activity

- Numerous studies have demonstrated that benzimidazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 2-(2-morpholinoethyl)- have shown cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer) cells. The mechanism often involves apoptosis induction through mitochondrial pathways, leading to caspase activation and cell death .

-

Antimicrobial Activity

- Benzimidazole derivatives have also been evaluated for their antibacterial and antifungal activities. Research indicates that these compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans and Aspergillus niger. The minimum inhibitory concentrations (MICs) for these activities often range between 4-64 μg/mL, demonstrating moderate to strong efficacy .

- Antiviral Properties

Case Study 1: Anticancer Efficacy

A study synthesized several benzimidazole derivatives, including 2-(2-morpholinoethyl)- , which were tested against the MDA-MB-231 cell line. The results indicated that this compound significantly inhibited cell proliferation compared to standard chemotherapeutics, with IC50 values in the low micromolar range. The apoptosis mechanism was linked to mitochondrial membrane potential disruption and subsequent caspase activation .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of benzimidazole derivatives against Staphylococcus aureus and Escherichia coli. The study revealed that compounds with morpholinoethyl substitutions displayed enhanced antibacterial activity with MIC values significantly lower than those of traditional antibiotics like amikacin .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is heavily influenced by their structural characteristics. Key findings include:

- Lipophilicity : Increased lipophilicity correlates with improved membrane permeability and bioavailability.

- Substituents : Electron-donating groups at specific positions enhance cytotoxicity and antimicrobial efficacy.

- Linker Length : The length of the morpholinoethyl linker affects the binding affinity to biological targets, impacting overall activity .

Data Summary

| Activity Type | Target Organisms/Cell Lines | MIC/IC50 Values | Mechanism of Action |

|---|---|---|---|

| Anticancer | MDA-MB-231, A549 | Low micromolar range | Apoptosis via mitochondrial pathway |

| Antibacterial | Staphylococcus aureus, E. coli | 4-64 μg/mL | Inhibition of cell wall synthesis |

| Antifungal | Candida albicans, Aspergillus niger | 64 μg/mL | Disruption of fungal cell membrane |

| Antiviral | HIV | Varies | Inhibition of viral replication |

Properties

CAS No. |

16671-64-0 |

|---|---|

Molecular Formula |

C13H17N3O |

Molecular Weight |

231.29 g/mol |

IUPAC Name |

4-[2-(1H-benzimidazol-2-yl)ethyl]morpholine |

InChI |

InChI=1S/C13H17N3O/c1-2-4-12-11(3-1)14-13(15-12)5-6-16-7-9-17-10-8-16/h1-4H,5-10H2,(H,14,15) |

InChI Key |

CKRDLQLQCBZUBQ-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CCC2=NC3=CC=CC=C3N2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.